5-chloro-2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound characterized by its benzamide backbone with various functional groups attached. This compound is noteworthy in the realm of medicinal chemistry due to its potential therapeutic properties, as well as its versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step procedures:
Starting Materials: : The synthesis begins with the preparation of intermediate compounds such as 5-chloro-2-methoxybenzoic acid and 4-(phenylthio)tetrahydro-2H-pyran-4-ylamine.
Coupling Reaction: : The primary step involves the coupling of the intermediate amine with 5-chloro-2-methoxybenzoic acid or its activated derivative (e.g., acid chloride) under specific reaction conditions (e.g., presence of coupling agents like EDCI or DCC, solvents like DMF or DCM, and catalytic bases such as triethylamine).
Purification: : The final product is then purified using standard techniques like recrystallization or chromatography to yield the pure compound.
Industrial Production Methods: On an industrial scale, these procedures are optimized to ensure maximum yield and cost-efficiency:
Batch Reactor Systems: : Utilization of large-scale batch reactors allows for the controlled addition of reactants and precise monitoring of reaction conditions.
Continuous Flow Synthesis: : In modern industrial settings, continuous flow reactors are increasingly used due to their ability to enhance reaction rates, improve safety, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation: : Under specific conditions, the methoxy group and thioether moiety may undergo oxidation, leading to various oxidized derivatives.
Reduction: : Reduction reactions primarily target the benzamide functionality, converting it into corresponding amines.
Oxidation: : Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium permanganate are often used.
Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: : Halogenation reactions utilize reagents like N-bromosuccinimide (NBS) and select metal catalysts.
Major Products: The main products from these reactions depend on the specific transformation:
Oxidation: : Produces oxidized forms such as sulfoxides or sulfones.
Reduction: : Yields various amines or reduced benzamide derivatives.
Substitution: : Results in functionalized benzamides with altered electronic properties.
Scientific Research Applications
This compound has been explored in several areas:
Chemistry: : As a versatile building block in synthetic organic chemistry for creating more complex molecules.
Biology: : Studies indicate its potential in modulating biological pathways, making it a candidate for drug discovery.
Medicine: : Preliminary research suggests its efficacy in targeting specific diseases, thanks to its unique chemical structure.
Industry: : Used in developing new materials with specific properties, benefiting sectors like pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action varies based on the context:
Enzyme Inhibition: : The compound may bind to active sites on enzymes, inhibiting their function.
Receptor Modulation: : It can interact with cellular receptors, altering signal transduction pathways.
Pathways: : Specific pathways such as apoptosis, cell cycle regulation, and metabolic pathways are commonly involved.
Comparison with Similar Compounds
Similar Compounds:
Benzamide Derivatives: : Compounds like 5-chloro-2-methoxybenzamide and its analogs.
Thioether-Containing Pyran Derivatives: : Compounds with similar structural features but different substituents.
Functional Diversity: : The combination of a methoxy group, a halogen (chlorine), and a thioether-containing pyran ring makes this compound distinct.
Therapeutic Potential: : Its unique structure potentially offers specific interactions with biological targets that similar compounds may lack.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-24-18-8-7-15(21)13-17(18)19(23)22-14-20(9-11-25-12-10-20)26-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJHZPDAPLPOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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